Benzaldehyde,2,4,6-triethyl-,oxime(9ci)
Overview
Description
Benzaldehyde, 2,4,6-triethyl-, oxime (9CI): is a chemical compound with the molecular formula C13H19NO It is an oxime derivative of benzaldehyde, where the benzene ring is substituted with three ethyl groups at the 2, 4, and 6 positions
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Benzaldehyde, 2,4,6-triethyl-, oxime (9CI) typically involves the reaction of 2,4,6-triethylbenzaldehyde with hydroxylamine hydrochloride in the presence of a base such as sodium hydroxide. The reaction proceeds through the formation of an intermediate imine, which is subsequently converted to the oxime.
Industrial Production Methods: In an industrial setting, the production of Benzaldehyde, 2,4,6-triethyl-, oxime (9CI) may involve large-scale batch or continuous processes. The reaction conditions are optimized to ensure high yield and purity of the product. The use of advanced purification techniques such as recrystallization or distillation may be employed to obtain the final product.
Chemical Reactions Analysis
Types of Reactions: Benzaldehyde, 2,4,6-triethyl-, oxime (9CI) can undergo various chemical reactions, including:
Oxidation: The oxime group can be oxidized to form nitrile or nitro compounds.
Reduction: The oxime can be reduced to form amines.
Substitution: The ethyl groups on the benzene ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Electrophilic substitution reactions may involve reagents such as halogens (Cl2, Br2) or nitrating agents (HNO3).
Major Products:
Oxidation: Formation of nitrile or nitro derivatives.
Reduction: Formation of primary or secondary amines.
Substitution: Formation of halogenated or nitrated benzaldehyde derivatives.
Scientific Research Applications
Chemistry: Benzaldehyde, 2,4,6-triethyl-, oxime (9CI) is used as an intermediate in the synthesis of various organic compounds. It serves as a building block for the preparation of pharmaceuticals, agrochemicals, and dyes.
Biology: In biological research, this compound is used to study enzyme-catalyzed reactions involving oximes. It can also be used as a model compound to investigate the metabolic pathways of oxime derivatives.
Medicine: Benzaldehyde, 2,4,6-triethyl-, oxime (9CI) has potential applications in medicinal chemistry. It can be used as a precursor for the synthesis of bioactive molecules with therapeutic properties.
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. It can be employed in the formulation of coatings, adhesives, and polymers.
Mechanism of Action
The mechanism of action of Benzaldehyde, 2,4,6-triethyl-, oxime (9CI) involves its interaction with specific molecular targets. The oxime group can form stable complexes with metal ions, which can influence various biochemical pathways. Additionally, the compound can undergo metabolic transformations, leading to the formation of active metabolites that exert biological effects.
Comparison with Similar Compounds
Benzaldehyde, 2,4,6-trimethyl-, oxime: Similar structure but with methyl groups instead of ethyl groups.
Benzaldehyde, 2,4,6-triethyl-: Lacks the oxime group, making it less reactive in certain chemical reactions.
Benzaldehyde, 2,4,6-trimethyl-: Similar to the triethyl derivative but with different steric and electronic properties.
Uniqueness: Benzaldehyde, 2,4,6-triethyl-, oxime (9CI) is unique due to the presence of both the oxime group and the ethyl substituents on the benzene ring
Properties
IUPAC Name |
(NE)-N-[(2,4,6-triethylphenyl)methylidene]hydroxylamine | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19NO/c1-4-10-7-11(5-2)13(9-14-15)12(6-3)8-10/h7-9,15H,4-6H2,1-3H3/b14-9+ | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XSLSCQLWGJXEKJ-NTEUORMPSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC(=C(C(=C1)CC)C=NO)CC | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCC1=CC(=C(C(=C1)CC)/C=N/O)CC | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19NO | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
205.30 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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